molecular formula C8H11NO2 B3355560 4,5-Dimethoxy-2-methylpyridine CAS No. 62885-48-7

4,5-Dimethoxy-2-methylpyridine

Cat. No.: B3355560
CAS No.: 62885-48-7
M. Wt: 153.18 g/mol
InChI Key: ZILXOSUXPQMLND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of 3,4-Dimethoxy-2-methylpyridine involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline . The synthesis of 2,5-Dimethoxy-4-methylamphetamine (STP / DOM) has also been reported, which involves the preparation of STP (DOM) in Pihkal .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It involves the oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Scientific Research Applications

1. Photodimerization Studies

One of the notable applications of 4,5-Dimethoxy-2-methylpyridine is in photodimerization studies. Taylor and Kan (1963) conducted research on the photochemical dimerization of various 2-aminopyridines and 2-pyridones, including compounds structurally similar to this compound. This study explored the chemical and physical properties of the resulting dimers, contributing to the understanding of the behavior of such compounds under UV irradiation (Taylor & Kan, 1963).

2. Synthesis of Fine Chemical

2. Synthesis of Fine Chemicals

This compound also plays a role in the synthesis of fine chemicals. For instance, Fan (2008) explored the synthesis of 2-chloro-3-amino-4-methylpyridine using 4,4-dimethoxy-2-butanone and malononitrile. The study provided insights into the potential applications of derivatives of this compound in chemical synthesis (Fan, 2008).

3. Applications in Heterocyclic Chemistry

Research by Janin et al. (1999) on the O-methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones, including derivatives similar to this compound, indicated its importance in the preparation of new heterocyclic compounds. These compounds hold potential for various biological activities, thus highlighting the versatility of this compound in medicinal chemistry (Janin et al., 1999).

4. Interaction with Metal Ions

The compound's interactions with metal ions have been studied, particularly in gas-phase ion-molecule complexes. Isbell and Brodbelt (1996) investigated the binding of the dimethoxy borinium ion to several substituted pyridines, revealing insights into steric effects and the influence of different substituents on binding affinity. This research is crucial for understanding the molecular behavior of this compound in complex environments (Isbell & Brodbelt, 1996).

Safety and Hazards

The safety data sheet for similar compounds such as 4-4′-Dimethoxy-2-2′-bipyridine indicates that it is hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4,5-dimethoxy-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-4-7(10-2)8(11-3)5-9-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILXOSUXPQMLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595403
Record name 4,5-Dimethoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62885-48-7
Record name 4,5-Dimethoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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